

Physical and chemical properties of Cucumegastigmane I

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Compound of Interest

Compound Name: *Cucumegastigmane I*

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Cucumegastigmane I: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of **Cucumegastigmane I**, a megastigmane isolated from *Cucumis sativus* (cucumber). This document compiles available data and outlines the general experimental procedures for its isolation and structural characterization.

Overview

Cucumegastigmane I is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids.^{[1][2]} It was first isolated from the leaves of *Cucumis sativus* L.^{[1][2][3]} Megastigmanes as a chemical class are noted for a variety of biological activities, including potential radical scavenging and hepatoprotective effects.^{[1][2]} However, specific biological activities for **Cucumegastigmane I** have not been reported in the available scientific literature.

Physical and Chemical Properties

Detailed quantitative physical and chemical data for **Cucumegastigmane I** are primarily reported in a publication by Kai et al. (2007) in the *Chemical & Pharmaceutical Bulletin*. As the

full text of this article is not publicly available, a complete set of quantitative data cannot be provided. The table below summarizes the available information.

Property	Data	Source
Molecular Formula	C ₁₃ H ₂₀ O ₄	[4]
Molecular Weight	240.30 g/mol	[4]
Appearance	Data not available in searched sources	-
Melting Point	Data not available in searched sources	-
Optical Rotation	Data not available in searched sources	-
UV Spectrum	Data not available in searched sources	-
IR Spectrum	Data not available in searched sources	-
¹ H NMR Data	Data not available in searched sources	-
¹³ C NMR Data	Data not available in searched sources	-
Synonyms	(4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one	[4]
InChI Key	CNLCQYMRNGWEJB-AZHPXNQUNA-N	[4]

Experimental Protocols

The following protocols are based on the general methodologies reported for the isolation and structural elucidation of megastigmanes from plant sources and the specific information

available from the abstract of the primary literature on **Cucumegastigmane I**.^{[3][5]}

Isolation and Purification of Cucumegastigmane I

The general workflow for isolating **Cucumegastigmane I** from *Cucumis sativus* leaves is as follows:

- **Plant Material Collection and Extraction:** Fresh leaves of *Cucumis sativus* are collected, dried, and pulverized. The powdered plant material is then subjected to solvent extraction, typically with methanol or ethanol, at room temperature. The resulting crude extract is concentrated under reduced pressure.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Separation:** The ethyl acetate fraction, which is expected to contain moderately polar compounds like **Cucumegastigmane I**, is subjected to multiple steps of column chromatography. This may include:
 - **Silica Gel Column Chromatography:** The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to yield several sub-fractions.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The semi-purified fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.

Structural Elucidation

The structure of the isolated **Cucumegastigmane I** is determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

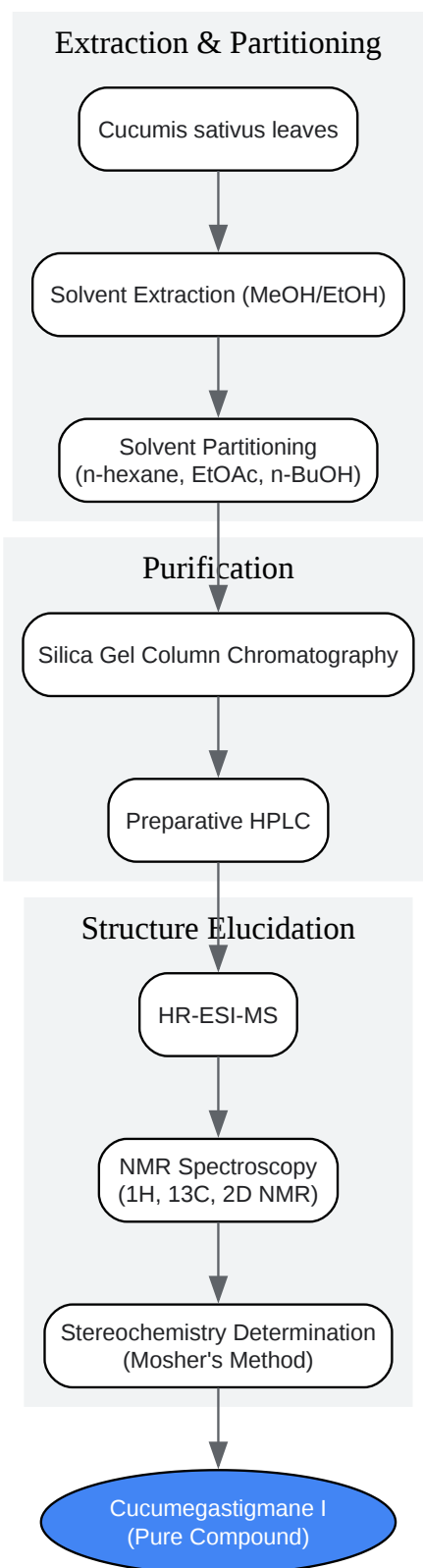
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
 - ^{13}C NMR: Shows the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton and placing substituents.
- Determination of Absolute Stereochemistry: The absolute configuration of stereocenters is determined using methods such as the modified Mosher's method, which involves the chemical derivatization of hydroxyl groups with chiral reagents and subsequent analysis of the ^1H NMR spectrum.

Biological Activity

There is no specific information available in the searched scientific literature regarding the biological activity or signaling pathways of **Cucumegastigmane I**. The broader class of megastigmanes has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.^{[1][2]} Further research is required to determine if **Cucumegastigmane I** possesses any of these or other pharmacological properties.

Visualizations

Workflow for Isolation and Characterization of Cucumegastigmane I



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Caption: Workflow for the isolation and structural elucidation of **Cucumegastigmane I**.

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